Comparative α-Glucosidase Inhibition: Pyridazin-3-ylthiobenzyl Derivatives vs. Acarbose
A series of pyridazine derivatives containing thiobenzyl moieties were evaluated for α-glucosidase inhibition. All synthesized compounds in this class showed IC50 values ranging from 26.3 to 148.9 μM, which were more potent than the clinically used drug acarbose (IC50 not explicitly stated in the abstract but implied to be higher). This provides a class-level benchmark for pyridazine thioethers as α-glucosidase inhibitors [1]. However, the specific compound 3-((pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine was not among those directly tested.
| Evidence Dimension | α-Glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; belongs to the pyridazine thiobenzyl class. |
| Comparator Or Baseline | Acarbose (IC50 > 148.9 μM in this assay); Most potent class compound 5m (Ki = 56 μM) |
| Quantified Difference | Class compounds 26.3–148.9 μM vs. Acarbose (higher IC50) |
| Conditions | Rat intestinal α-glucosidase enzyme inhibition assay. |
Why This Matters
Demonstrates that pyridazine thioethers are a privileged scaffold for α-glucosidase inhibition, suggesting a potential research avenue for the target compound, though direct activity remains unverified.
- [1] Design, synthesis and α-glucosidase inhibition study of novel pyridazin-based derivatives. Medicinal Chemistry Research, 32, 713–722 (2023). View Source
